Product packaging for Fusarin Z(Cat. No.:CAS No. 145763-35-5)

Fusarin Z

Cat. No.: B1179054
CAS No.: 145763-35-5
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Description

Fusarin Z is a mycotoxin with the molecular formula C22H25NO7 and a molecular weight of 415.40 g/mol . It belongs to the fusarin family of secondary metabolites, which are polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS)-derived compounds typically produced by various Fusarium species and other fungi such as Penicillium steckii . The biosynthesis of fusarins is known to be regulated by complex environmental and genetic signaling pathways, including nitrogen availability, pH, and light, with key regulators such as the WcoA photoreceptor and adenylate cyclase (AcyA) playing a significant role . As a research chemical, this compound is of significant interest in the study of mycotoxin biosynthesis and fungal genetics. While specific biological activities for this compound are less documented, related fusarin compounds, such as the well-studied Fusarin C, have been identified as potent mutagens . Recent studies on new fusarin derivatives isolated from marine fungi have shown various bioactivities, including radical scavenging (antioxidant) and weak anti-inflammatory effects, providing potential directions for investigative work on fusarin analogs . Furthermore, research indicates that the methyl ester moiety found in fusarin structures is critical for their cytotoxicity, highlighting the importance of specific functional groups in their biological activity . This product is intended for research purposes only to further explore these and other potential applications. Intended Use: For Research Use Only (RUO). Not for use in diagnostic procedures or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H57N9O7S B1179054 Fusarin Z CAS No. 145763-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145763-35-5

Molecular Formula

C44H57N9O7S

Synonyms

fusarin Z

Origin of Product

United States

Biosynthesis and Genetic Regulation of Fusarin Production

Identification of Fusarin-Producing Fungal Species

The ability to produce fusarins is distributed across several species within the Fusarium genus and related fungi. This production is not uniform, with significant variability observed at the species and strain levels.

Fusarin production has been identified in a range of Fusarium species, which are significant plant pathogens affecting cereal crops like wheat, maize, and barley. nih.gov The primary producers are members of the Fusarium fujikuroi species complex and other closely related species. Additionally, production has been noted in the genus Metarhizium. nih.gov

Table 1: Fungal Species Known to Produce Fusarins

Genus Species
Fusarium F. fujikuroi (teleomorph: Gibberella fujikuroi) nih.govnih.gov
F. graminearum (teleomorph: Gibberella zeae) nih.govresearchgate.netrsc.org
F. verticillioides (teleomorph: Gibberella moniliformis) researchgate.netrsc.org
F. avenaceum nih.gov
F. culmorum nih.gov
F. oxysporum nih.gov
F. poae nih.gov
F. sporotrichioides nih.gov
F. venenatum nih.govrsc.org
F. proliferatum
F. subglutinans

This table is based on documented fusarin production and may not be exhaustive.

The production of fusarins is highly variable and influenced by both the specific fungal strain and a range of environmental conditions. mdpi.com Not all strains within a known fusarin-producing species are capable of synthesizing the mycotoxin. nih.gov For instance, studies have shown that among North American isolates, a majority of Fusarium moniliforme strains produced fusarin C, whereas none of the tested F. subglutinans isolates did. nih.gov

Environmental factors play a crucial role in regulating the expression of the fusarin biosynthetic genes. mdpi.com Key influential conditions include:

Nitrogen Availability: High concentrations of nitrogen transiently stimulate fusarin production and the expression of the core biosynthetic gene, fusA. nih.govmdpi.comnih.gov

pH: The genes in the fusarin cluster (fus genes) are co-expressed under acidic pH conditions (pH 3.0 to 4.0). nih.govresearchgate.netnih.govmdpi.com

Light: Illumination can reduce the accumulation of fusarins, partly due to the light sensitivity of the compounds themselves. mdpi.comnih.gov The photoreceptor protein WcoA acts as a positive regulator of fusarin synthesis. nih.gov

Temperature and Water Activity: These climatic variables significantly influence fungal growth and, consequently, mycotoxin production. nih.govmdpi.comuni-lj.si For the Fusarium fujikuroi species complex, higher water activity generally favors toxin accumulation. nih.gov

This variability highlights that the presence of a fusarin-producing species in a substrate does not automatically guarantee high levels of mycotoxin contamination, as the specific strain genetics and prevailing environmental conditions are critical determinants. bohrium.comnih.gov

Elucidation of the Fusarin Biosynthetic Pathway

The biosynthesis of fusarin is governed by a set of genes organized in a cluster. nih.govresearchgate.net In Fusarium fujikuroi, this cluster consists of nine co-expressed genes, designated fus1 through fus9. nih.govresearchgate.net However, research indicates that only four of these genes (fus1, fus2, fus8, and fus9) are essential for the core synthesis of fusarin C. researchgate.net

Table 2: Genes in the Fusarium fujikuroi Fusarin Biosynthetic Cluster

Gene Encoded Enzyme/Protein Putative Function in Fusarin Biosynthesis
fus1 (fusA/PKS10) PKS-NRPS Hybrid Synthetase Forms the polyketide-amino acid backbone (prefusarin). nih.govresearchgate.netnih.gov
fus2 α/β Hydrolase Catalyzes the 2-pyrrolidone ring closure. nih.govresearchgate.netsmolecule.com
fus3 Unknown Not essential for core biosynthesis.
fus4 Unknown Not essential for core biosynthesis.
fus5 Unknown Not essential for core biosynthesis.
fus6 Unknown Not essential for core biosynthesis.
fus7 Unknown Not essential for core biosynthesis.
fus8 Cytochrome P450 Monooxygenase Performs oxidation at the C-20 position. nih.govresearchgate.netsmolecule.com

The central enzyme in fusarin biosynthesis is a large, multifunctional hybrid protein that combines domains for both polyketide and nonribosomal peptide synthesis. nih.govrsc.orgnih.gov This enzyme is referred to as PKS10 in F. graminearum, FusA in some literature, and Fus1 in the context of the F. fujikuroi gene cluster. researchgate.netnih.govnih.gov

This PKS-NRPS megaenzyme is responsible for constructing the fundamental scaffold of the fusarin molecule. researchgate.netnih.gov It contains multiple catalytic domains, including a polyketide synthase (PKS) module for assembling the polyketide chain from acetate units and a nonribosomal peptide synthetase (NRPS) module for incorporating an amino acid. rsc.orgnih.gov The presence of the NRPS module explains the incorporation of nitrogen into the fusarin structure. rsc.org

Following the initial synthesis of the core structure by the PKS-NRPS enzyme, a series of tailoring enzymes modify the molecule to produce the final fusarin compound. researchgate.net

Genetic and chemical analyses have revealed a putative biosynthetic pathway:

Prefusarin Formation: The PKS-NRPS enzyme (Fus1) synthesizes and releases the initial product, believed to be an open-ring alcohol named prefusarin. nih.govresearchgate.net

Ring Closure: The enzyme Fus2, a putative hydrolase, catalyzes the closure of the 2-pyrrolidone ring, a key structural feature of fusarins. nih.govresearchgate.netsmolecule.com

Oxidation Steps: The cytochrome P450 monooxygenase, Fus8, performs sequential oxidation reactions at the C-20 position of the fusarin intermediate. nih.govsmolecule.com It first converts prefusarin to 20-hydroxy-prefusarin. smolecule.com A subsequent oxidation by the same enzyme converts 20-hydroxy-fusarin into carboxy-fusarin C. smolecule.com

Final Methylation: The last step is catalyzed by the methyltransferase Fus9, which methylates the C-20 carboxyl group to yield the final fusarin C molecule. nih.govresearchgate.net

The biosynthesis of the fusarin backbone begins with the PKS10/Fus1 enzyme. researchgate.net Isotope labeling and genetic experiments have demonstrated that this enzyme utilizes one molecule of acetyl-CoA as a starter unit, six molecules of malonyl-CoA for chain extension, and one molecule of the amino acid L-homoserine, which is incorporated by the NRPS module. researchgate.netrsc.org These precursors are condensed sequentially to form the initial polyketide-amino acid hybrid structure, prefusarin, which is then released from the enzyme for further modification. researchgate.net

Enzymatic Steps and Intermediates (e.g., Prefusarin, 20-hydroxy-prefusarin, 20-hydroxy-fusarin, carboxy-fusarin C)

Hydroxylation Reactions (e.g., Cytochrome P450 Monooxygenase Fus8)

The biosynthesis of fusarin involves critical hydroxylation steps, primarily catalyzed by cytochrome P450 monooxygenases. nih.gov These heme-containing enzymes are essential for a wide variety of metabolic processes in fungi, including the production of secondary metabolites. nih.govnih.govresearchgate.net In the fusarin biosynthetic pathway, the gene fus8 encodes a key cytochrome P450 monooxygenase. nih.gov Research indicates that the Fus8 enzyme is responsible for the oxidation at the C-20 position of the fusarin precursor molecule. nih.gov This oxidative step is a crucial modification in the maturation of the final compound. Cytochrome P450s function by activating molecular oxygen to catalyze reactions such as hydroxylation, which introduces a hydroxyl group (-OH) onto a substrate. nih.gov

Ring Closure Mechanisms (e.g., Fus2)

A pivotal step in the formation of fusarin is the closure of the 2-pyrrolidone ring. Evidence suggests a surprising mechanism where the initial product released by the core enzyme, a Polyketide Synthase/Nonribosomal Peptide Synthetase (PKS/NRPS) encoded by fus1, is an open-ring structure, likely an alcohol. nih.gov The subsequent cyclization is catalyzed by the enzyme Fus2. nih.gov The gene fus2 is predicted to encode a putative α/β hydrolase. nih.gov In this context, Fus2 facilitates the intramolecular reaction that leads to the formation of the stable 2-pyrrolidone ring, a characteristic feature of the fusarin chemical structure. nih.gov This enzymatic ring closure is an essential step in the biosynthetic cascade.

Methylation Processes (e.g., Methyltransferase Fus9)

The final chemical modification in the fusarin biosynthetic pathway is a methylation reaction. This step is catalyzed by the enzyme Fus9, which is encoded by the fus9 gene. nih.gov Fus9 functions as a methyltransferase, specifically an S-adenosyl methionine-dependent carboxyl methyltransferase. nih.govrsc.org Its role is to add a methyl group to the C-20 position of the molecule, following the oxidation by Fus8. nih.gov This methylation forms the characteristic methyl ester moiety found in the final fusarin compound. rsc.org Studies on the related fusarin A in Fusarium graminearum confirm the role of a dedicated methyltransferase in this terminal biosynthetic step. rsc.orgresearchgate.net

Genetic Organization of the Fusarin Gene Cluster (e.g., fus cluster, fus1, fus2, fus8, fus9)

In fungi, genes required for the biosynthesis of a secondary metabolite are typically organized into a physically contiguous group known as a biosynthetic gene cluster (BGC). unl.eduunl.edufrontiersin.org The genes for fusarin production are located in the fus gene cluster. nih.govnih.gov This cluster contains nine genes, designated fus1 through fus9. nih.govnih.gov

Genetic manipulation and functional analysis have revealed that only four of these genes are essential for the core biosynthesis of fusarin: fus1, fus2, fus8, and fus9. nih.govnih.gov The core synthase gene, fus1 (also known as PKS10), encodes a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) that assembles the initial carbon-nitrogen backbone. nih.govunl.edu The other essential genes—fus2 (α/β hydrolase), fus8 (cytochrome P450), and fus9 (methyltransferase)—encode the enzymes responsible for subsequent ring closure, oxidation, and methylation, respectively. nih.govnih.gov The remaining genes in the cluster may have roles in transport or other modifications not essential for the basic structure. nih.gov Notably, the fus cluster is unusual as it lacks a pathway-specific transcription factor, suggesting its regulation is governed by global regulatory networks. nih.gov

GeneEncoded ProteinFunction in Fusarin Biosynthesis
fus1 (PKS10)Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Synthesizes the initial polyketide-peptide backbone
fus2Putative α/β HydrolaseCatalyzes the 2-pyrrolidone ring closure
fus8Cytochrome P450 MonooxygenasePerforms oxidation at the C-20 position
fus9MethyltransferaseCatalyzes methylation at the C-20 position

Molecular Regulation of Fusarin Biosynthesis

Environmental and Nutritional Control Mechanisms (e.g., Nitrogen availability, pH)

The expression of the fus gene cluster and the subsequent production of fusarin are tightly controlled by environmental and nutritional signals. researchgate.netcranfield.ac.uknih.gov

Nitrogen Availability : Fusarin biosynthesis is significantly influenced by the concentration and source of nitrogen. High concentrations of nitrogen, particularly from sources like glutamine, strongly induce the co-expression of the fus cluster genes. nih.gov Conversely, fusarin synthesis is downregulated under conditions of nitrogen starvation. nih.gov Interestingly, this nitrogen-dependent regulation appears to be independent of the primary nitrogen regulatory proteins AreA and AreB, but is affected by the protein NmrA and glutamine synthetase. mdpi.com

pH : The surrounding pH is another critical factor. The fus genes are expressed under acidic pH conditions. nih.gov However, unlike many other fungal secondary metabolite clusters, this pH-dependent regulation is not mediated by the well-known PacC transcription factor. nih.gov

Signaling Pathways and Regulatory Proteins

Due to the absence of a dedicated pathway-specific regulator within the fus cluster, fusarin biosynthesis is governed by a complex interplay of several global regulatory proteins and signaling pathways. nih.gov This indicates that fusarin production is integrated into the fungus's broader perception of its environment and developmental state. apsnet.org

Velvet Complex : The fungal-specific velvet protein Vel1 and the global regulator Lae1 (part of the Velvet Complex) act as positive regulators. nih.gov Deletion mutants of vel1 show reduced fusarin production, and loss-of-function mutants of laeA exhibit decreased transcription of the core fus1 gene. mdpi.comnih.gov

Light Sensing and cAMP Signaling : Recent studies have linked light perception and cAMP signaling to fusarin regulation. WcoA, a White Collar photoreceptor, and AcyA, an adenylate cyclase, have been identified as positive regulators of fusarin synthesis. nih.govmdpi.com Mutants lacking wcoA show reduced mRNA levels of the essential fus genes, connecting light signals to the pathway. nih.gov The involvement of AcyA demonstrates that the cAMP signaling cascade also plays a crucial upregulatory role. nih.govmdpi.com

Other Regulators : The RING finger protein CarS has also been identified as a positive regulator. nih.gov Furthermore, epigenetic mechanisms involving histone methylation play a role; chromatin immunoprecipitation has shown a correlation between high fus gene expression and activating H3K9-acetylation marks under inducing conditions. nih.gov

Regulatory ProteinProtein TypeEffect on Fusarin BiosynthesisSignaling Pathway
Vel1Velvet Complex ProteinPositiveDevelopment & Secondary Metabolism
LaeAMethyltransferase-domain proteinPositiveGlobal Secondary Metabolism
WcoAWhite Collar PhotoreceptorPositiveLight Sensing
AcyAAdenylate CyclasePositivecAMP Signaling
CarSRING Finger ProteinPositiveCarotenoid Regulation/Other
NmrANitrogen Metabolite Repression RegulatorNegative (Affects)Nitrogen Regulation

2

The production of fusarin, a polyketide-derived mycotoxin, is a tightly controlled process in Fusarium species, governed by a complex network of regulatory elements that respond to various environmental and cellular signals. This regulation occurs at multiple levels, from the perception of external cues to the transcriptional and post-transcriptional control of the fusarin biosynthetic genes. Key to this regulation are specific signaling pathways and global regulators that integrate these signals to modulate the expression of the fusarin gene cluster.

1 Carotenoid Regulation Components (e.g., CarS)

The regulation of fusarin biosynthesis is intricately linked to other metabolic pathways, including carotenoid production. The protein CarS, a RING finger protein that acts as a repressor in carotenoid biosynthesis, has also been implicated in the regulation of fusarin synthesis. mdpi.comnih.gov In Fusarium fujikuroi, mutants lacking a functional carS gene have shown altered fusarin production. nih.gov Specifically, under nitrogen starvation conditions, carS mutants exhibit higher levels of fusarins, suggesting that CarS acts as a repressor of fusarin synthesis in low-nitrogen environments. nih.gov This indicates a role for CarS in coordinating the production of different secondary metabolites in response to nutrient availability. nih.gov The regulatory effect of CarS on the fusarin gene cluster appears to be at the transcriptional level, as RNA-seq data has shown that the genes within the fus cluster are downregulated in a carS mutant. mdpi.com

3 cAMP Signaling Pathway (e.g., AcyA)

The cyclic AMP (cAMP) signaling pathway is a conserved signal transduction cascade in fungi that regulates a wide array of cellular processes, including secondary metabolism. The enzyme adenylate cyclase, encoded by the acyA gene, is a key component of this pathway and has been identified as a positive regulator of fusarin biosynthesis. mdpi.comnih.gov Deletion of the acyA gene in F. fujikuroi leads to a significant decrease in fusarin production. mdpi.com This is accompanied by a strong reduction in the transcript levels of the fus1 gene, confirming that the cAMP signaling pathway controls fusarin synthesis at the transcriptional level. mdpi.com This finding links the cAMP-PKA signaling pathway to the intricate regulatory network governing mycotoxin production in Fusarium. mdpi.comresearchgate.net The involvement of AcyA highlights the integration of nutrient and other environmental signals in the control of fusarin biosynthesis. mdpi.comnih.gov

4 Global Regulators (e.g., Velvet Complex, LaeA, Histone Acetylation)

The biosynthesis of fusarin is also under the control of global regulatory networks that coordinate secondary metabolism with fungal development. The Velvet complex, a group of proteins that play a central role in fungal development and secondary metabolism, is one such key regulator. unl.eduelsevierpure.com Specifically, the velvet protein Vel1 has been shown to be involved in the regulation of fusarin production. mdpi.com Deletion of the vel1 gene in F. fujikuroi results in reduced fusarin levels. mdpi.com Similarly, in Fusarium verticillioides, the deletion of the FvVE1 gene, a homolog of vel1, also leads to a lack of fusarin production. mdpi.com

Another critical global regulator is LaeA, a putative methyltransferase that is a component of the Velvet complex. unl.eduelsevierpure.com LaeA is known to control the expression of numerous secondary metabolite gene clusters. nih.gov In the context of fusarin biosynthesis, loss-of-function mutants of laeA exhibit decreased transcription of the pks10/fus1 gene, while overexpression of laeA leads to the opposite effect. mdpi.com This indicates that LaeA positively regulates the fusarin gene cluster. mdpi.com

Furthermore, epigenetic modifications, particularly histone acetylation, play a crucial role in regulating the expression of the fusarin gene cluster. cell.comnih.govresearchgate.net High levels of fusarin gene expression are correlated with the enrichment of activating H3K9-acetylation marks within the gene cluster. cell.comnih.govresearchgate.net This suggests that chromatin remodeling is a key mechanism for controlling the accessibility of the fusarin biosynthetic genes to the transcriptional machinery. The regulation by LaeA is thought to be linked to these epigenetic modifications, highlighting the interplay between global regulators and chromatin structure in controlling mycotoxin production. mdpi.com

3 Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The regulation of fusarin biosynthesis is predominantly controlled at the transcriptional level. mdpi.comnih.gov The fusarin biosynthetic genes are organized in a gene cluster, designated as the fus cluster, which consists of nine co-regulated genes (fus1 to fus9). mdpi.comcell.com The expression of these genes is induced under specific environmental conditions, such as high nitrogen availability and acidic pH. cell.comnih.govresearchgate.net A key feature of the fusarin gene cluster is the absence of a pathway-specific transcription factor, which is unusual for secondary metabolite gene clusters. mdpi.com This suggests that its regulation relies on the integration of signals by various global regulators. mdpi.com

The coregulation of the fus genes indicates a sophisticated transcriptional control mechanism. The correspondence between the production of fusarin and the mRNA levels of the key biosynthetic gene, fus1 (also known as fusA), strongly supports the notion that transcriptional control is the primary mode of regulation. mdpi.comnih.gov The influence of the regulatory components discussed above, such as CarS, WcoA, AcyA, the Velvet complex, and LaeA, is largely manifested through their impact on the transcription of the fus gene cluster. mdpi.com

Advanced Analytical Methodologies for Fusarin Research

Chromatographic Separation Techniques for Fusarin Profiling

Chromatographic techniques are essential for separating fusarin Z from other compounds present in a sample matrix, which is a critical step before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of mycotoxins, including those produced by Fusarium species. HPLC can be coupled with various detectors, such as UV-Visible (UV), photodiode array (PDA), and fluorescence (FLD) detectors. nih.govresearchgate.netvscht.cz While UV detection is common, the suitability of a detector depends on the chromophoric properties of the analyte. For compounds lacking strong UV absorption or natural fluorescence, derivatization might be required for detection by UV or fluorescence, respectively. researchgate.netnih.gov HPLC with fluorescence detection is often preferred for its good reliability and sensitivity, particularly for compounds with natural fluorescence or those that can be derivatized to become fluorescent. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures. This results in faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. biomedres.uschromatographytoday.com UHPLC is increasingly used in mycotoxin analysis, including for Fusarium mycotoxins, allowing for rapid and sensitive determination in various matrices. nih.govmdpi.comnih.gov UHPLC systems are typically coupled with sensitive detectors like tandem mass spectrometers for comprehensive analysis. mdpi.comresearchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) provides highly specific and sensitive detection capabilities, making it indispensable for the characterization and quantification of this compound. Hyphenated techniques, which combine chromatographic separation with MS, are particularly powerful for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered gold standard techniques for mycotoxin analysis, offering high specificity and sensitivity. nih.govaloki.hu LC-MS/MS, in particular, utilizes multiple reaction monitoring (MRM) to enhance specificity by monitoring specific fragmentation pathways of the target analyte. mdpi.com These methods are widely applied for the detection and quantification of various Fusarium mycotoxins in different matrices. nih.govtrilogylab.comamazonaws.comnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements, which are crucial for determining the elemental composition of a compound and confirming its identity. mdpi.comnih.govmdpi.com HRESIMS is often used in the characterization of newly isolated compounds or for confirming the presence of known compounds like fusarin derivatives by providing precise mass-to-charge ratio values. mdpi.comnih.govrsc.org

Application in Complex Biological and Environmental Matrices

The analytical methods described, particularly LC-MS and LC-MS/MS, are widely applied for the analysis of Fusarium mycotoxins, including this compound, in complex biological and environmental matrices. biomedres.usmycocentral.eumdpi.comjsmcentral.org These matrices can include food and feed products (such as cereals, maize, wheat), biological samples (like serum, urine, or cell lysates), and environmental samples (such as soil and water). nih.govmdpi.comrsc.org The complexity of these matrices often necessitates effective sample preparation techniques to clean up extracts and minimize matrix effects before chromatographic and mass spectrometric analysis. mdpi.commdpi.comsigmaaldrich.com The sensitivity of LC-MS allows for the detection of mycotoxins at low concentrations in these complex samples. nih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the chemical structures of fusarins, providing detailed information about their functional groups, bonding arrangements, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary method for the structural elucidation of fusarins. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information on the types and chemical environments of hydrogen and carbon atoms within the molecule nih.gov. Chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra offer insights into the local environment of protons and the connectivity of adjacent atoms nih.gov. ¹³C NMR spectroscopy reveals the carbon skeleton and different carbon functionalities.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity information nih.gov. COSY experiments reveal correlations between coupled protons, helping to establish spin systems. HSQC experiments correlate protons with the carbons to which they are directly attached, while HMBC experiments show correlations between protons and carbons separated by two or three bonds, allowing for the identification of quaternary carbons and the tracing of connectivities across the molecular framework. These 2D NMR techniques are essential for piecing together the structural fragments identified in 1D spectra, leading to the complete structural assignment of complex fusarin molecules hhu.deresearchgate.netmdpi.com. For instance, HMBC correlations have been used to confirm the planar structures of new fusarin derivatives by indicating connections between methyl protons and nearby carbons or between methine protons and carbons in epoxy-γ-lactam rings researchgate.net.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectroscopies are powerful techniques for determining the absolute configuration of chiral molecules, including fusarins. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength, while ORD measures the rotation of plane-polarized light as a function of wavelength univ-amu.fr. By comparing experimental ECD or ORD spectra with computationally predicted spectra for different enantiomers, the absolute stereochemistry of the molecule can be assigned researchgate.netnih.gov. These methods have been applied in the structural elucidation of new fusarin derivatives to establish their absolute configurations researchgate.netmdpi.comresearchgate.net.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the precise positions of all atoms and thus the absolute configuration of chiral centers, provided that suitable crystals can be obtained. This technique has been utilized in fusarin research to define the substitution pattern and relative configuration of structural moieties, such as the 2-pyrrolidone part of fusarin C rsc.org. X-ray crystallography has also been employed, alongside other spectroscopic methods, in the structural elucidation and absolute configuration determination of various fusarin derivatives researchgate.netmdpi.comresearchgate.netresearchgate.net. While obtaining suitable crystals can be a limitation, X-ray crystallography remains the gold standard for confirming molecular structure and absolute stereochemistry when applicable researchgate.netnih.gov.

Challenges and Considerations in Fusarin Analysis

Analyzing fusarins presents several challenges that can impact the accuracy and reliability of research findings.

Compound Instability and Isomerization During Extraction and Analysis

A significant challenge in fusarin analysis is the inherent instability of these compounds. Fusarins, particularly fusarin C, are known to be unstable when exposed to light and elevated temperatures nih.govasm.orgresearchgate.netiarc.fr. This instability can lead to degradation and isomerization during extraction and analytical procedures researchgate.netnih.govresearchgate.netasm.org. For example, fusarin C has been shown to be unstable in methanol (B129727) at room temperature, transforming into other compounds, including its open-chain form or stereoisomers like epi-fusarin C core.ac.uk. The instability to light is particularly notable, with rapid decrease and even total disappearance of fusarin content observed under illumination nih.govresearchgate.net. This susceptibility to degradation and isomerization can result in underestimates of the actual fusarin concentrations present in samples iarc.fr. Careful control of light and temperature conditions during sample handling and analysis is therefore crucial to minimize these effects core.ac.uk.

Development of Reliable Quantification Methods and Internal Standards

Developing reliable methods for the accurate quantification of fusarins is challenging, partly due to their instability and the potential for isomerization researchgate.netiarc.frnih.govresearchgate.net. While techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) have been developed for fusarin analysis, ensuring accurate quantification requires careful method validation core.ac.ukmdpi.com. The instability of fusarins necessitates consideration of appropriate extraction procedures and storage conditions to preserve sample integrity researchgate.netasm.orgcore.ac.uk. The use of internal standards is a common practice in analytical chemistry to improve the accuracy and precision of quantification by compensating for variations in sample preparation and instrument performance. However, the selection and application of suitable internal standards for fusarins must account for their specific chemical properties and potential instability. Optimization of LC-MS/MS methods, including mobile phase composition and ionization source conditions, has been shown to improve the selectivity and sensitivity for fusarin analysis core.ac.uk. Despite advancements, the instability and potential for isomerization remain critical considerations in achieving reliable quantification of fusarins in various matrices.

Biological Activities and Molecular Mechanisms of Fusarins in Experimental Systems

Genotoxic and Mutagenic Potency

The genotoxic and mutagenic potential of fusarins has been a key area of research, with studies utilizing various experimental models to understand their ability to induce genetic alterations.

Comparative Mutagenicity of Fusarin Z, Fusarin X, and Fusarin C (e.g., Ames Test)

Studies employing the Salmonella typhimurium mutagenicity assay (Ames test) have provided crucial insights into the comparative mutagenic potency of Fusarin C and its metabolites, this compound and Fusarin X. Fusarin C itself has been shown to possess mutagenic effects, which are largely dependent on metabolic activation. Research indicates that Fusarin C is metabolized by rat liver microsomal enzymes, leading to the formation of metabolites that are significantly more mutagenic. nih.gov

Specifically, this compound and Fusarin X have been identified as two such metabolites, isolated from an in vitro metabolic activation system using microsomal mixtures from phenobarbital-induced rat livers. nih.govnih.gov Comparative Ames test data reveal that this compound and Fusarin X are considerably more mutagenic than the parent compound, Fusarin C. nih.govnih.gov this compound has been reported to be approximately 500 times more mutagenic than Fusarin C in the Ames test, while Fusarin X is about 60 times more mutagenic. nih.govnih.gov Both metabolites result from hydroxylation at the 1-position of Fusarin C. nih.govnih.gov this compound is further characterized as a gamma-lactone, formed through isomerization of the 2,3-double bond and intramolecular transesterification. nih.gov

These findings highlight the critical role of metabolic transformation in the mutagenic activity of Fusarin C, with this compound emerging as a particularly potent mutagenic metabolite in this experimental system.

Here is a summary of the comparative mutagenicity in the Ames test:

CompoundRelative Mutagenic Potency (vs. Fusarin C)
Fusarin C1
Fusarin X~60
This compound~500

Induction of Chromosomal Anomalies and DNA Damage in Cultured Rodent Cells

Experimental studies using cultured rodent cells have demonstrated the ability of fusarins to induce chromosomal anomalies and DNA damage. Fusarin C has been shown to induce gene mutation, sister chromatid exchange, chromosomal aberrations, and micronucleus formation in cultured Chinese hamster V79 cells. nih.gov While the specific effects of isolated this compound on chromosomal anomalies in cultured rodent cells are not explicitly detailed in the provided search results, the potent mutagenicity of this compound observed in the Ames test, coupled with the known genotoxic effects of Fusarin C and other fusarins in mammalian cells, suggests a potential for this compound to also contribute to chromosomal damage. Studies on other mycotoxins, such as fumonisin B1 and deoxynivalenol (B1670258), have shown their ability to induce DNA damage and chromosomal aberrations in rodent cells and embryos, providing a broader context for the potential genotoxic effects of Fusarium metabolites in these systems. researchgate.netnih.govicm.edu.pl

Role of Metabolic Activation (e.g., Microsomal Enzymes) in Bioactivation

Metabolic activation plays a crucial role in the bioactivation of Fusarin C to its more mutagenic forms, including this compound and Fusarin X. nih.govnih.govmdpi.comnih.gov Research using rat liver microsomal enzymes has shown that the conversion of Fusarin C to mutagenic metabolites is catalyzed by a microsomal monooxygenase, which is preferably induced by phenobarbitone. nih.gov Hydroxylation at the 1-position of Fusarin C is a key step in the production of this compound and Fusarin X, the two most potent mutagens in vitro. nih.govnih.govmdpi.com This process highlights that while Fusarin C itself has mutagenic potential, its bioactivation through metabolic enzymes significantly enhances its genotoxic effects. Deactivation of the mutagenic metabolite appears to involve chemical binding to thiol groups and enzymatic conjugation mediated by a cytosolic glutathione-S-transferase. nih.gov

Cellular and Subcellular Interactions

Fusarins interact with cellular and subcellular components, affecting various processes critical for cell survival and proliferation in experimental systems.

Effects on Cell Cycle Progression (e.g., G0/G1, G2/M arrest)

Mycotoxins, including those from Fusarium species, have been shown to affect cell cycle progression in experimental models. While direct information on this compound's specific effects on cell cycle arrest is limited in the provided results, studies on other related compounds and mycotoxins offer insights into potential mechanisms. For instance, fusarochromanone, another Fusarium metabolite, has been demonstrated to induce G1 cell cycle arrest in cultured cells by downregulating positive cell cycle regulators and upregulating inhibitors. nih.gov Other mycotoxins, like deoxynivalenol and aflatoxin B1, have been reported to induce G0/G1 or G2/M cell cycle arrest in various cell types, often through mechanisms involving checkpoint proteins like p53 and p21. uoguelph.caoncotarget.com Given the biological activity of fusarins, it is plausible that this compound could also influence cell cycle progression, potentially inducing arrest at specific phases, though further direct research on this compound is needed to confirm this.

Interactions with Cellular Signaling Pathways (e.g., Wnt/β-catenin, ER stress)

Research indicates that other Fusarium toxins, such as fusaric acid, can trigger endoplasmic reticulum (ER) stress in cells. nih.gov ER stress involves the accumulation of unfolded or misfolded proteins, leading to the activation of signaling pathways aimed at restoring homeostasis or inducing apoptosis. researchgate.netfrontiersin.org While a direct link between this compound and ER stress or the Wnt/β-catenin pathway was not found in the provided snippets, the association of other Fusarium metabolites with ER stress suggests potential areas for further research into this compound's cellular interactions. The Wnt/β-catenin pathway is a complex signaling cascade crucial for embryonic development and tissue homeostasis, and its deregulation is linked to various diseases, including cancer. nih.govmdpi.comfrontiersin.org This pathway involves a cascade of protein interactions, ultimately affecting gene expression. nih.govmdpi.comfrontiersin.orgoncotarget.com

Specific Cellular Targets and Biochemical Processes Modulated by Fusarins

Fusarins have been shown to modulate various biochemical processes. For instance, certain fusarin derivatives, including Fusarins G-L, have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in activated macrophages. mdpi.comnih.govmdpi.comresearchgate.netnaturalproducts.net This suggests that fusarins can interfere with inflammatory signaling pathways. Additionally, some fusarins, like Fusarin C and its isomers, are known inhibitors of dihydroxynaphthalene-melanin biosynthesis in fungi. mathewsopenaccess.commathewsopenaccess.comdntb.gov.uaresearchgate.netjst.go.jp This inhibition affects melanin (B1238610) production, a pigment important for fungal survival and virulence.

Antimicrobial and Antifungal Research Applications

Fusarins and other Fusarium-derived compounds have been explored for their antimicrobial and antifungal properties. nih.govscielo.br

Inhibitory Activities Against Fungal Pathogens (e.g., Pyricularia oryzae, Botrytis cinerea, Aspergillus parasiticus, Fusarium oxysporum)

Fusarins, such as Fusarin C, have shown antifungal activity against various plant pathogens. scielo.br While specific data on this compound's activity against Pyricularia oryzae, Botrytis cinerea, Aspergillus parasiticus, or Fusarium oxysporum were not prominently featured in the provided results, other Fusarium-derived compounds and biological control agents have demonstrated inhibitory effects on some of these pathogens. For example, certain bacterial isolates and their culture filtrates have shown inhibitory abilities against Botrytis cinerea and Fusarium oxysporum. researchgate.netnih.govnih.govmdpi.com Fusaric acid, another Fusarium metabolite, is known to inhibit the growth of various fungi, including its producer Fusarium. nih.gov Chitosan, a compound derived from chitin, has also shown high inhibition rates against Fusarium oxysporum and Aspergillus parasiticus. scielo.br

Mechanisms of Antifungal Action (e.g., Dihydroxynaphthalene-Melanin Biosynthesis Inhibition)

One documented mechanism of antifungal action for some fusarins, including Fusarin C and its isomers, is the inhibition of dihydroxynaphthalene-melanin biosynthesis. mathewsopenaccess.commathewsopenaccess.comdntb.gov.uaresearchgate.netjst.go.jp This pathway is essential for the production of melanin in certain fungi, which contributes to their pathogenicity and survival under stress conditions. By inhibiting enzymes in this pathway, fusarins can impair fungal development and virulence.

Immunomodulatory Research Potential (e.g., NO production inhibition for Fusarins G-L)

Certain fusarin derivatives, specifically Fusarins G-L, have demonstrated immunomodulatory potential through the inhibition of nitric oxide (NO) production in activated macrophages (RAW264.7 cells). mdpi.comnih.govmdpi.comresearchgate.netnaturalproducts.net NO is a key signaling molecule in the inflammatory response, and its excessive production can contribute to tissue damage. The ability of these fusarins to inhibit NO production suggests they may have therapeutic potential in conditions involving inflammation. The IC50 values for NO production inhibition by compounds 5-11 (which include some fusarins) ranged from 3.6 to 32.2 μM. mdpi.com

Table 1: Inhibition of NO Production by Fusarins

CompoundIC50 (µM) in RAW264.7 cells activated by LPS
Compound 97.6 mdpi.com
Compound 103.6 mdpi.com
Compound 118.4 mdpi.com
Compound 2 (Fusarin H)22.3 mdpi.com
Compound 3 (Fusarin I)13.1 mdpi.com
Compound 4 (Fusarin J)13.9 mdpi.com
Compound 5 (Fusarin G)21.9 mdpi.com

Other Fusarium mycotoxins, such as deoxynivalenol (DON) and zearalenone (B1683625) (ZEA), are also known to exert immunomodulatory effects, impacting both cellular and humoral immune responses. tandfonline.commdpi.comnih.gov These effects can include the modulation of cytokine production and impact on immune cell viability and function. tandfonline.comnih.gov Rohitukine, an alkaloid from an endophytic Fusarium proliferatum, has also shown anti-inflammatory and immunomodulatory properties. rsc.org

Structure Activity Relationship Sar Studies and Analog Development

Correlation of Fusarin Structure with Biological Activity

The biological activity of fusarins, a class of mycotoxins characterized by a 2-pyrrolidone core and a polyunsaturated side chain, is intricately linked to their chemical structure. nih.gov Structure-activity relationship (SAR) studies aim to decipher how specific molecular features contribute to their effects, such as mutagenicity and cytotoxicity. Research has focused on modifications of the side chain, substitutions on the tetramate ring, and the role of individual functional groups to understand the structural determinants of their biological actions.

The long polyunsaturated side chain is a hallmark of the fusarin structure and a critical determinant of its biological activity. Modifications to this chain can significantly alter the compound's effects. For instance, the geometry of the double bonds within the side chain is crucial. The rearrangement of fusarin C, a prominent member of the fusarin family, can lead to the formation of various isomers, including (10Z)-, (8Z)-, and (6Z)-fusarin C, each potentially having different biological activities. acs.org

Preliminary SAR studies on fusarin derivatives have indicated that the substituent groups along this polyunsaturated chain are primarily responsible for certain biological properties, such as anti-inflammatory activity. researchgate.net The lipophilicity of the molecule, which is heavily influenced by the side chain, also plays a role in its toxicity. Changes that increase the hydrophobicity of the molecule have been observed to increase its zootoxicity in brine shrimp bioassays. acs.org For example, the addition of acetyl groups to fusapyrone, a related fungal metabolite, resulted in a significant increase in toxicity, suggesting that increased lipid solubility may enhance membrane penetration and interaction with cellular targets. acs.org

The core of the fusarin molecule is a γ-lactam (2-pyrrolidone) ring, which is also a key site for modifications that affect bioactivity. nih.gov The rearrangement of fusarin C into its stereoisomer, epi-fusarin C, is a process that directly involves the 2-pyrrolidone ring, highlighting the ring's chemical reactivity and its role in determining the molecule's final three-dimensional structure and, consequently, its biological function. acs.org

The substitution pattern on this ring system is critical. For example, in the related fusaric acid analogs, which possess a pyridine ring instead of a tetramate ring, substitutions at various positions have been shown to dramatically improve antifungal activity against plant pathogens. acs.orgacs.org While distinct from the fusarin core, these findings underscore the principle that substitutions on the core heterocyclic structure are a powerful way to modulate biological effects. The synthesis of derivatives with different groups on the ring allows for a systematic exploration of how size, electronics, and hydrogen-bonding capacity at this position influence interactions with biological targets.

Specific functional groups attached to the fusarin scaffold, such as hydroxyl (-OH) and methyl (-CH3) groups, have a profound impact on biological activity. Hydroxylation, in particular, is a common feature. Most fusarin derivatives reported from natural sources possess a free hydroxyl group at the C-15 position. nih.gov However, the isolation of natural derivatives like steckfusarin C (compound 4 from Penicillium steckii) which lacks this C-15 hydroxyl group, provides a valuable opportunity for SAR studies. nih.gov Comparing the activity of hydroxylated versus non-hydroxylated analogs can elucidate the role of this specific group in target binding or metabolic stability.

Methylation is another key modification. The strategic placement of methyl groups can influence a molecule's conformation, metabolic fate, and binding affinity to targets. nih.gov In the context of fusarins, the synthesis of derivatives like 15-methoxy-fusarin C has been used to probe the chemical mechanisms of rearrangement and the role of the C-15 position. acs.org Furthermore, the isolation of new fusarielins, such as 3-O-methyl-fusarielin H and 3-O-methyl-epi-fusarielin H, demonstrates that O-methylation is a naturally occurring modification strategy that generates structural diversity within this broader family of fungal metabolites. nih.govresearchgate.net

The table below summarizes key structural modifications and their observed impact on the biological activity of fusarins and related compounds.

Structural Modification Location Observed Effect on Activity Compound Class Reference
AcetylationSide Chain HydroxylsIncreased zootoxicityFusapyrones acs.org
Lack of Hydroxyl GroupC-15 PositionNatural structural variationFusarin Derivatives nih.gov
O-MethylationC-3 PositionNatural structural variationFusarielins nih.govresearchgate.net
Isomerization (e.g., Z/E)Side ChainAlters biological activity profileFusarin C acs.org
Substituent GroupsPolyunsaturated ChainModulates anti-inflammatory activityFusarin Derivatives researchgate.net

Design and Synthesis of Fusarin Analogues and Derivatives for Research

The rational design and synthesis of fusarin analogues are essential for conducting detailed SAR studies and exploring their therapeutic potential. By systematically modifying the fusarin scaffold, researchers can identify the key pharmacophores responsible for biological activity and develop novel compounds with improved potency or selectivity.

A variety of chemical strategies are employed to create libraries of fusarin derivatives for SAR studies. These methods allow for precise alterations to the molecule's structure. Acetylation, the addition of an acetyl group, is a common technique used to modify hydroxyl groups, which can alter the compound's polarity and hydrophobicity. acs.org This was used to create pentaacetyl and tetraacetyl derivatives of fusapyrones to study how such changes affect zootoxicity and antifungal activity. acs.org

Alkylation, acetylation, and nitration are other standard synthetic reactions used to modify hydroxycoumarins, a different class of antifungal compounds, demonstrating a general approach where functional groups are systematically altered to probe their importance. mdpi.com For fusarins, the synthesis of spirotryprostatin A derivatives, which share a spirooxindole core, has been achieved through methods like transition metal-catalyzed [3+2] cycloaddition. nih.gov Such advanced synthetic strategies enable the construction of complex core structures and the introduction of diverse substituents, which are crucial for elucidating complex SARs and developing novel fungicidal agents. nih.gov

Nature remains a prolific source of novel fusarin derivatives. Fungi, particularly from the genera Fusarium and Penicillium, are a treasure trove of structurally diverse secondary metabolites. nih.govrsc.orgresearchgate.net Marine-derived fungi have proven to be a particularly rich source. For example, the fungus Fusarium solani 7227, isolated from a seawater sample, yielded six new derivatives, fusarins G–L. nih.gov Similarly, the marine algicolous fungus Penicillium steckii produced five new fusarin derivatives, steckfusarins A–E. nih.gov

These newly discovered natural products provide immediate insights into structural diversity and offer new scaffolds for further synthetic modification. Steckfusarin A, for instance, exhibited radical scavenging and weak anti-inflammatory activity. nih.gov Fusarins G–L showed potent anti-inflammatory activity by inhibiting nitric oxide production. nih.gov The ongoing discovery of these natural analogues, coupled with the power of modern synthetic chemistry to create non-natural derivatives, continuously expands the chemical space available for exploring the biological potential of the fusarin class of compounds. acs.orgacs.org

The following table lists some recently discovered fusarin derivatives from natural sources and their reported biological activities.

Compound Name Natural Source Reported Biological Activity Reference
Steckfusarins A–EPenicillium steckii (marine fungus)Antioxidant, Anti-inflammatory (Steckfusarin A) nih.gov
Fusarins G–LFusarium solani 7227 (marine fungus)Anti-inflammatory (inhibition of NO production) nih.gov
Fusarin LFusarium solani 7227Not specified nih.govmdpi.com
Fusarin X1Fusarium graminearumModerate cytotoxic activity against tumor cell lines nih.govmdpi.com
Fusarielin H derivativesFusarium sp.Weak antibacterial effect nih.govresearchgate.net

Computational Approaches in Fusarin SAR

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no specific Quantitative Structure-Activity Relationship (QSAR) models for Fusarin Z found in the searched scientific literature. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new molecules based on their structural features. However, no such models have been specifically developed or published for this compound in the available resources.

Molecular Docking and Dynamics Simulations to Predict Target Interactions

Similarly, no specific molecular docking or molecular dynamics simulation studies for this compound were identified in the search results. These computational techniques are used to predict how a molecule, such as this compound, might bind to a specific biological target (e.g., a protein or enzyme) and to simulate its behavior over time. While these methods have been applied to other fusarin derivatives and compounds targeting Fusarium species, there is no available research detailing the target interactions of this compound through these simulation approaches.

Ecological and Environmental Research Perspectives on Fusarins

Distribution and Prevalence of Fusarin-Producing Fusarium Species in Ecosystems

Fusarium species, which are known to produce fusarins including the precursor Fusarin C, are widely distributed in various ecosystems frontiersin.orgmdpi.comnih.gov. They are commonly found in soil and are frequently associated with plants frontiersin.orgmdpi.comnih.govresearchgate.net. The prevalence of these fungi can be influenced by environmental factors such as soil physicochemical properties and weather conditions frontiersin.orgnih.gov.

Occurrence in Agricultural Crops (e.g., Maize, Cereals, Soybeans)

Fusarin C, the precursor to Fusarin Z, is a metabolite formed by Fusarium moniliforme nih.gov, now often referred to as Fusarium verticillioides jscimedcentral.com. Fusarium verticillioides is a globally important pathogen frequently associated with maize and other cereals jscimedcentral.commdpi.comnih.govresearchgate.net. Studies have indicated a high incidence of F. verticillioides in maize samples jscimedcentral.comresearchgate.net. While F. verticillioides is known to produce Fusarin C, specific data on the occurrence and prevalence of this compound itself in agricultural crops is limited in the consulted literature.

Presence in Soil and Other Environmental Compartments

Fusarium species are typical soil-borne microorganisms and are routinely found in plant-associated fungal communities nih.gov. They can also grow on living and dead plants and have been isolated from various environments, including man-made water systems nih.gov. While Fusarium species that can produce fusarins are present in soil and associated with plant residues, specific research detailing the presence and concentration of this compound in soil or other environmental compartments was not extensively found in the provided search results. Mycotoxins, in general, can enter the soil from infested plants or harvest residues mdpi.com.

Ecological Roles of Fusarins in Fungal Biology

Fusarins, as secondary metabolites produced by Fusarium species, are thought to play roles in the biology of these fungi. However, the specific ecological roles attributed solely to this compound are not as extensively documented as those for other fusarins or mycotoxins produced by Fusarium.

Involvement in Fungal Pathogenicity and Virulence Factors

Mycotoxins produced by Fusarium species can modulate plant physiology during infection and may favor fungal colonization and multiplication mdpi.com. While Fusarin C is mentioned in the context of Fusarium mycotoxins in plant-pathogen interactions nih.govresearchgate.net, specific research directly linking this compound to fungal pathogenicity or identifying it as a key virulence factor was not prominently featured in the search results. Fungal pathogenicity is a complex process involving various factors, including effector proteins and secondary metabolites leibniz-hki.deasm.orgmdpi.com.

Interactions with Plant Hosts and Host Response Modulation

Environmental Factors Influencing Fusarin Production in Fungi

The production of fusarins, including this compound, by Fusarium fungi is significantly influenced by a range of environmental factors. These factors can impact fungal growth, the expression of mycotoxin biosynthetic genes, and ultimately the accumulation of these compounds in various substrates, particularly agricultural commodities. Generally, major factors affecting mycotoxin production include temperature, water activity (aw), relative humidity, pH, fungal strain, and the substrate itself. aimspress.com

Impact of Moisture, Temperature, and Substrate Composition

Moisture and temperature are consistently identified as critical environmental parameters affecting fungal development and mycotoxin production. aimspress.comnih.gov Each fungal species, and even different strains within a species, has optimal ranges of temperature and water activity for growth and mycotoxin production. aimspress.com

Research on Fusarium species, such as F. graminearum and F. culmorum, has demonstrated that changes in water activity and temperature significantly affect growth and mycotoxin production, such as deoxynivalenol (B1670258) (DON). royalsocietypublishing.org For instance, optimum DON production for F. graminearum was observed at 25°C, while for F. culmorum, it was at 20 and 25°C. royalsocietypublishing.org Studies on Aspergillus niger in solid-state fermentation also highlight temperature and substrate moisture content as critical factors, with optimal growth and enzyme production occurring within specific ranges (e.g., 25-38°C and 40-80% moisture content). researchgate.net

The substrate composition also plays a crucial role. For postharvest fungal growth and development, the substrate status, including grain damage and nutritional constituents, is a governing factor, alongside environmental conditions and biotic factors. tandfonline.com Different substrates can influence fungal activity and the levels of mycotoxin accumulation. aimspress.com For example, studies on Fusarium graminearum perithecia production on maize stalk residues showed that constantly wet substrates resulted in significantly higher perithecium production and maturation compared to intermittently wet conditions. asm.org

Data on the optimal conditions for mycotoxin production by Fusarium species often show variations depending on the specific toxin and fungal strain. While specific data for this compound production under varying moisture and temperature conditions from the provided search results are limited, the general principles observed for other Fusarium mycotoxins, such as DON and fusaric acid (FA), are likely applicable. For instance, maximal FA concentrations by Fusarium fujikuroi species complex strains were typically observed at 20–25 °C, with higher water stress generally decreasing FA concentration compared to higher water activity (0.98 or 0.99). nih.gov

Here is a summary of observed optimal conditions for growth and mycotoxin production for some fungal species, based on the search results:

Fungal SpeciesMycotoxin ProducedOptimal Temperature (°C)Optimal Water Activity (aw)Substrate ExampleSource
Fusarium graminearumDON25Not specifiedWheat grain royalsocietypublishing.org
Fusarium culmorumDON20, 25Not specifiedWheat grain royalsocietypublishing.org
Fusarium fujikuroiFusaric Acid (FA)20–250.98 or 0.99Not specified nih.gov
Aspergillus nigerEnzymes (Growth)25-380.40-0.80Wheat bran researchgate.net

Influence of Agricultural Practices and Stress Conditions

Agricultural practices can significantly influence the presence and activity of Fusarium species and the subsequent contamination of crops with mycotoxins. Good agricultural practices (GAPs) are considered crucial for minimizing mycotoxin contamination. aimspress.comresearchgate.net Factors such as crop rotation, tillage methods, and the use of fertilizers can impact fungal populations and mycotoxin levels. nih.govapsnet.org For example, studies on maize have shown that tillage type can affect DON concentration in grain samples. apsnet.org The increasing trend of conservation tillage techniques combined with maize- and wheat-dominated crop rotation systems in some regions is thought to promote the survival of fungal pathogens on crop residues. nih.gov

Plant stress conditions, both biotic and abiotic, can also play a significant role in mycotoxin accumulation. researchgate.net Plants suffering from stress often exhibit lower yield and quality, increased fungal infection, and in some cases, higher amounts of mycotoxins. researchgate.net Abiotic factors such as hot temperatures, drought, and hailstorms can affect crop physiology and productivity, creating conditions favorable for mycotoxin accumulation. researchgate.net Similarly, biotic factors like insect infestation and weed competition can contribute to plant stress. researchgate.net

The relationship between plant stress and mycotoxin production is complex. Stress conditions in plants can lead to oxidative stress, which is considered a "prerequisite" for the activation of mycotoxin biosynthetic pathways in fungi. researchgate.net This suggests that stress in the host plant can directly or indirectly promote mycotoxin production by the colonizing fungi. For instance, drought-stressed plants have been associated with increased stalk colonization by Fusarium graminearum. apsnet.org Climate change, with its associated increases in temperature and erratic rainfall, is expected to exacerbate abiotic stresses on crops, potentially increasing the risk of mycotoxin contamination. frontiersin.orgfrontiersin.org

The influence of agricultural practices and stress conditions on this compound production specifically would likely follow similar patterns observed for other Fusarium mycotoxins, as these factors impact the host plant and the fungal growth environment more broadly.

Q & A

Q. What are the validated analytical methods for detecting Fusarin Z in complex matrices, and how do their sensitivity/specificity compare?

Methodological Answer: this compound detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized extraction protocols (e.g., QuEChERS for food matrices). Sensitivity depends on ionization efficiency (e.g., electrospray ionization in positive mode) and matrix effects. Validation should follow guidelines from the International Council for Harmonisation (ICH), including limits of detection (LOD ≤ 0.1 µg/kg), recovery rates (70–120%), and inter-laboratory reproducibility testing . Compare methods using parameters like signal-to-noise ratios and matrix-matched calibration curves to minimize false positives.

Q. How do researchers establish this compound’s stability under varying environmental conditions (pH, temperature) during experimental storage?

Methodological Answer: Conduct accelerated stability studies by exposing this compound to controlled conditions (e.g., 4°C, 25°C, 40°C at pH 3–9) over defined intervals. Quantify degradation products via high-resolution mass spectrometry (HRMS) and monitor structural changes using nuclear magnetic resonance (NMR). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls (e.g., solvent-only samples) to distinguish environmental degradation from matrix interference .

Advanced Research Questions

Q. What experimental designs address contradictory data on this compound’s genotoxic potential in mammalian vs. bacterial assays?

Methodological Answer: Reconcile discrepancies by cross-validating results using complementary assays:

  • In vitro : Combine Ames test (bacterial reverse mutation) with mammalian cell assays (e.g., micronucleus test in CHO-K1 cells).
  • Metabolite profiling : Use liver S9 fractions to simulate metabolic activation, as this compound’s toxicity may depend on bioactivation pathways.
  • Dose-response analysis : Apply benchmark dose (BMD) modeling to compare thresholds across species. Document confounding factors (e.g., cytotoxicity in mammalian assays) and adhere to OECD Test Guidelines for reproducibility .

Q. How can transcriptomic and proteomic approaches elucidate this compound’s mechanism of action in disrupting cellular pathways?

Methodological Answer:

  • Transcriptomics : Perform RNA sequencing on exposed cell lines (e.g., HepG2) to identify differentially expressed genes (DEGs). Use pathway enrichment tools (DAVID, KEGG) to map oxidative stress or DNA repair pathways.
  • Proteomics : Apply tandem mass tag (TMT) labeling and LC-MS/MS to quantify protein expression changes. Validate findings with western blotting for key targets (e.g., p53, Nrf2).
  • Integration : Use bioinformatics platforms (Cytoscape) to construct interaction networks linking gene/protein changes to phenotypic outcomes. Include time-course experiments to distinguish primary vs. secondary effects .

Q. What strategies resolve conflicting evidence about this compound’s synergistic effects with other mycotoxins (e.g., fumonisins)?

Methodological Answer:

  • Isobologram analysis : Test this compound-fumonisin combinations in vitro using fixed-ratio designs to classify interactions (additive, synergistic).
  • Mechanistic studies : Measure biomarkers of combined toxicity (e.g., lipid peroxidation, sphinganine/sphingosine ratios) and compare to single-toxin exposures.
  • In vivo validation : Use factorial design in rodent models, controlling for diet, exposure duration, and endpoints (histopathology, serum biomarkers). Apply statistical models (e.g., ANOVA with interaction terms) to confirm synergism .

Data Interpretation & Reproducibility

Q. How should researchers mitigate batch-to-batch variability in this compound purification for structural studies?

Methodological Answer:

  • Chromatographic standardization : Use orthogonal purification (e.g., silica gel + reverse-phase HPLC) with UV/HRMS monitoring.
  • Crystallization : Optimize solvent systems (e.g., methanol/water gradients) and temperature for consistent crystal formation. Validate purity via 1D/2D NMR and X-ray diffraction.
  • Documentation : Report retention times, solvent ratios, and spectral data (λmax, m/z) in supplementary materials to enable replication .

Q. What statistical frameworks are recommended for meta-analyses of this compound’s epidemiological data across heterogeneous studies?

Methodological Answer: Apply random-effects models to account for variability in study designs (e.g., exposure assessment methods, cohort demographics). Adjust for publication bias using funnel plots and Egger’s regression. Stratify analyses by confounders (geography, diet) and use sensitivity testing to weigh high-quality studies (e.g., those with biomarker-validated exposure data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.